1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione
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Overview
Description
1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an oxopyridinyl moiety, and a piperazinyl-propane-dione framework. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorophenyl group.
Introduction of the oxopyridinyl moiety: The next step involves the reaction of the fluorophenyl intermediate with a pyridine derivative under specific conditions to form the oxopyridinyl moiety.
Formation of the piperazinyl-propane-dione framework: The final step involves the reaction of the intermediate with a piperazine derivative and a suitable dione precursor to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione
- 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione
Uniqueness: 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26FN3O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(2-oxopyridin-1-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propane-1,3-dione |
InChI |
InChI=1S/C27H26FN3O3/c28-23-13-11-22(12-14-23)26(33)25(31-16-5-4-10-24(31)32)27(34)30-19-17-29(18-20-30)15-6-9-21-7-2-1-3-8-21/h1-14,16,25H,15,17-20H2/b9-6+ |
InChI Key |
IWFXATILBYIQNQ-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(C(=O)C3=CC=C(C=C3)F)N4C=CC=CC4=O |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(C(=O)C3=CC=C(C=C3)F)N4C=CC=CC4=O |
Origin of Product |
United States |
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